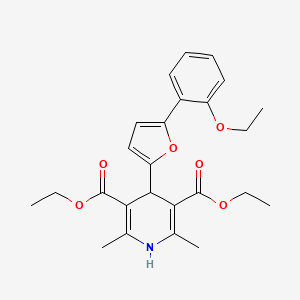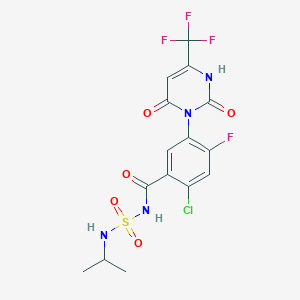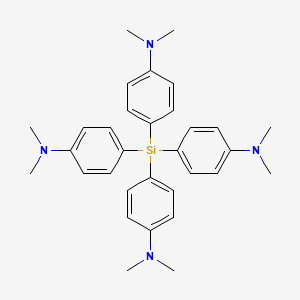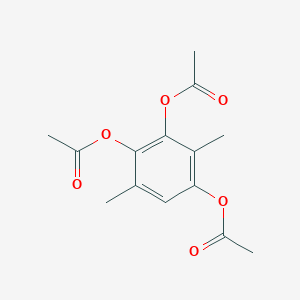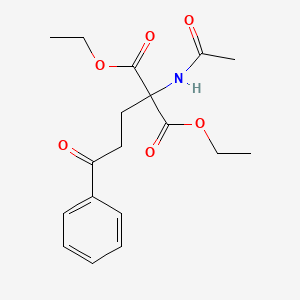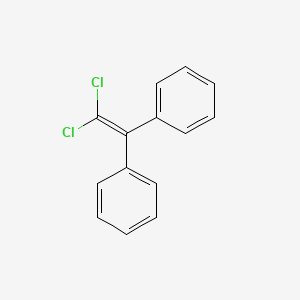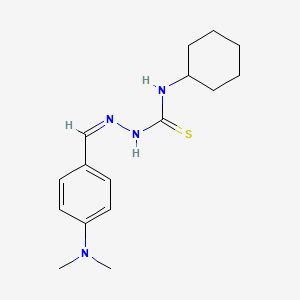
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide is a complex organic compound known for its unique chemical structure and properties This compound is part of the thiosemicarbazide family, which is characterized by the presence of a thiosemicarbazide group (-NH-CS-NH2) attached to a benzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-cyclohexyl-3-thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted benzylidene derivatives
科学研究应用
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-Cyclohexylbenzene-1,3-diol: Similar in structure but lacks the thiosemicarbazide group.
1-Cyclohexyl-4-methylbenzene: Contains a cyclohexyl group but differs in the functional groups attached to the benzene ring.
4-(4-(dimethylamino)cyclohexyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid: Shares the dimethylamino group but has a different core structure.
Uniqueness
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide is unique due to the presence of both the thiosemicarbazide and benzylidene groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
20158-18-3 |
|---|---|
分子式 |
C16H24N4S |
分子量 |
304.5 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H24N4S/c1-20(2)15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,18,19,21)/b17-12- |
InChI 键 |
LGFYWRIZRSPAIJ-ATVHPVEESA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=S)NC2CCCCC2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanamine](/img/structure/B11943632.png)

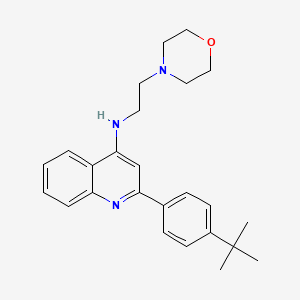
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)

